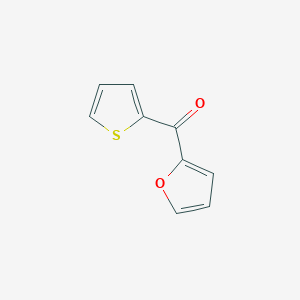

2-Furyl(2-thienyl)methanone

Beschreibung

Contextual Significance of Furyl and Thienyl Ketones within Diverse Organic Synthesis Paradigms

Furyl and thienyl ketones are important classes of organic compounds with considerable utility in diverse applications within organic synthesis. uzh.ch The presence of furan (B31954) and thiophene (B33073) rings, which are five-membered aromatic heterocycles containing oxygen and sulfur respectively, imparts unique reactivity and electronic properties to these ketones. They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

The carbonyl group connecting the furan and thiophene rings in 2-Furyl(2-thienyl)methanone can participate in a wide range of chemical reactions. These include nucleophilic additions, reductions to the corresponding alcohol, and various coupling reactions. The adjacent furan and thiophene rings can also undergo electrophilic substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the ketone group. The synthesis of such ketones can be achieved through methods like Friedel-Crafts acylation, where a furan or thiophene derivative is acylated with a suitable acylating agent. google.comstackexchange.comzenodo.orgacs.org For instance, the acylation of furan with thiophene-2-carbonyl chloride can be employed, though conditions must be carefully controlled to avoid polymerization of the sensitive furan ring. google.comstackexchange.com

The versatility of furyl and thienyl ketones makes them valuable precursors for the synthesis of a variety of other heterocyclic systems. researchgate.netresearchgate.net For example, they can be converted to their corresponding thioketones, which are themselves useful starting materials for the synthesis of sulfur-containing heterocycles. uzh.chuzh.ch

Historical Trajectories and Modern Relevance in the Study of Diheteroaryl Ketones

The study of diheteroaryl ketones, which are ketones bearing two heteroaromatic rings, has evolved significantly over time. Historically, the focus was on the fundamental synthesis and reactivity of these compounds. Early research often involved the exploration of classical named reactions, such as the Friedel-Crafts acylation, to prepare these molecules. google.com However, these methods sometimes led to mixtures of products or were inefficient for sensitive substrates like furan. uzh.ch

In modern organic synthesis, there is a growing emphasis on developing more efficient, selective, and environmentally benign synthetic methods. This has led to the exploration of new catalysts and reaction conditions for the synthesis of diheteroaryl ketones. zenodo.org Furthermore, the unique structural and electronic properties of diheteroaryl ketones have made them attractive targets in materials science and medicinal chemistry. researchgate.netacs.orgresearchgate.net Their rigid structures and potential for π-π stacking interactions make them interesting candidates for organic electronic materials. In medicinal chemistry, the diheteroaryl ketone scaffold can be found in molecules with a range of biological activities.

Elucidating Research Objectives and the Scholarly Scope of this compound Investigation

The investigation of this compound is driven by several research objectives. A primary goal is the development of efficient and general synthetic methods for its preparation. uzh.ch This includes optimizing existing procedures and exploring novel catalytic systems to improve yields and reduce byproducts.

Another key research area is the exploration of the chemical reactivity of this compound. This involves studying its behavior in various chemical transformations to synthesize new and potentially useful molecules. For example, its conversion to the corresponding thioketone, 2-Furyl(2-thienyl)methanethione, opens up avenues for the synthesis of sulfur-containing heterocycles. uzh.chuzh.ch

Furthermore, there is significant interest in the physical and spectroscopic properties of this compound. Understanding its electronic structure, conformational preferences, and spectroscopic signatures is crucial for predicting its behavior and designing new applications. uzh.chresearchgate.net The compound is typically a yellow oil that solidifies upon cooling. uzh.chuzh.ch Its structure and purity are confirmed through various spectroscopic techniques.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow oil (solidifies upon cooling) | uzh.chuzh.ch |

| Yield (Synthesis) | 67% | uzh.chuzh.ch |

1H NMR Spectroscopic Data (CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 6.58 | dd | 3.6, 1.3 | 1CHarom | uzh.chuzh.ch |

| 7.19 | br. t | 4.1 | 1CHarom | uzh.chuzh.ch |

| 7.38 | d | 3.6 | 1CHarom | uzh.chuzh.ch |

| 7.66–7.69 | m | 2CHarom | uzh.chuzh.ch | |

| 8.15 | dd | 3.6, 0.6 | 1CHarom | uzh.chuzh.ch |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCJGKJDFRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397185 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20409-51-2 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 2 Furyl 2 Thienyl Methanone and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for constructing cyclic molecules. nih.govnih.gov Derivatives of 2-Furyl(2-thienyl)methanone, particularly those where the carbonyl group is modified, engage in diverse cycloaddition pathways, including 1,3-dipolar cycloadditions and hetero-Diels-Alder reactions.

1,3-Dipolar Cycloadditions Involving Azido(heteroaryl)methanones

The conversion of the ketone functionality into an azide group furnishes azido(heteroaryl)methanones, which are potent 1,3-dipoles for cycloaddition reactions. nih.gov The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (such as an alkene or alkyne), provides a direct route to five-membered heterocycles. wikipedia.orgorganic-chemistry.org This method is a highly efficient strategy for synthesizing complex heterocyclic architectures. nih.govijrpc.com

Pathways to Cyclic Azoles via Reaction with Activated Olefins

Azido(2-furyl)(2-thienyl)methanone can react as a 1,3-dipole with various activated olefins (dipolarophiles) to yield five-membered cyclic azoles, specifically triazoline derivatives. The reaction proceeds via a concerted [4π+2π] cycloaddition mechanism, where the four pi-electrons of the azide and the two pi-electrons of the olefin combine to form a new ring. organic-chemistry.org The use of electron-deficient olefins, such as those bearing ester or cyano groups, enhances the reaction rate due to favorable frontier molecular orbital interactions. researchgate.net The resulting triazolines can be valuable intermediates, potentially undergoing further transformations like aromatization to triazoles.

Table 1: 1,3-Dipolar Cycloaddition of Azido(2-furyl)(2-thienyl)methanone with Activated Olefins

| Dipolarophile (Activated Olefin) | Resulting Cyclic Azole (Primary Product) |

| Methyl Acrylate | Methyl 1-(2-furoyl)-1-(2-thienyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

| Acrylonitrile | 1-(2-furoyl)-1-(2-thienyl)-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile |

| Dimethyl Fumarate | Dimethyl 1-(2-furoyl)-1-(2-thienyl)-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate |

Regiochemical Control and Product Distribution in Cycloaddition Systems

For asymmetric dipolarophiles, the 1,3-dipolar cycloaddition can result in two possible regioisomeric products. wikipedia.org The regioselectivity is governed by a combination of steric and electronic factors. In the reaction of azido(2-furyl)(2-thienyl)methanone with an olefin like methyl acrylate, the preferred regioisomer is determined by the alignment of the frontier molecular orbitals of the reactants. Generally, the reaction favors the isomer where the most nucleophilic atom of the dipole (N3 of the azide) bonds to the most electrophilic atom of the dipolarophile (the β-carbon of methyl acrylate). This leads to the formation of the 4-substituted triazoline as the major product over the 5-substituted isomer. The electron-withdrawing nature of the furoyl and thenoyl groups attached to the azide nitrogen also influences the electronic distribution within the 1,3-dipole, further directing the regiochemical outcome.

Hetero-Diels-Alder Reactions of 2-Thienyl Substituted Thioketones

The thioketone analogue, 2-Furyl(2-thienyl)methanethione, can participate in hetero-Diels-Alder reactions, where the C=S group (thiocarbonyl) acts as a heterodienophile or part of a heterodiene system. nih.govuzh.ch These [4+2] cycloadditions are powerful tools for synthesizing six-membered sulfur-containing heterocycles. tandfonline.com

Synthesis of 7H-Thieno[2,3-c]thiopyran-4,5-dicarboxylates

A key transformation involving 2-thienyl substituted thioketones is their reaction with activated acetylenes, such as dimethyl acetylenedicarboxylate (DMAD), to form thiopyran derivatives. researchgate.net In this reaction, the thioketone, specifically the thienyl-C=S moiety, can act as a component of the heterodiene system. The reaction with an acetylenic dienophile leads to a fused thiopyran ring system. The initially formed cycloadduct may undergo subsequent rearrangements, such as a 1,3-hydrogen shift, to yield the stable aromatic product. researchgate.net For instance, the reaction of a 2-thienyl thioketone with DMAD can produce derivatives of thieno[2,3-c]thiopyran. researchgate.net

Table 2: Synthesis of Thieno[2,3-c]thiopyran Derivatives

| Hetaryl Thioketone | Dienophile | Product |

| 2-Furyl(2-thienyl)methanethione | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 7-(2-furyl)-7H-thieno[2,3-c]thiopyran-4,5-dicarboxylate |

| Di(2-thienyl)methanethione | Methyl propiolate | Methyl 7-(2-thienyl)-7H-thieno[2,3-c]thiopyran-4-carboxylate |

Strategic Involvement of Hetaryl Rings in [4+2] Cycloaddition Processes

The heteroaromatic (hetaryl) rings play a crucial role in the reactivity and mechanism of the hetero-Diels-Alder reaction. The electron-rich nature of the thiophene (B33073) ring enhances the electron density of the thiocarbonyl group, influencing its reactivity as a heterodiene. While many Diels-Alder reactions are concerted, studies have shown that thioketones substituted with 2-thienyl groups may follow a stepwise, diradical-based mechanism. researchgate.net This alternative pathway is attributed to the ability of the thienyl group to stabilize a radical intermediate. The reaction course, whether concerted or stepwise, can be influenced by the specific substituents on the hetaryl rings and the nature of the dienophile, ultimately controlling the stereochemical and regiochemical outcome of the cycloaddition. nih.govresearchgate.net

Oxidative Chemical Transformations

Hetaryl thioketones can undergo selective oxidation at the sulfur atom to yield thiocarbonyl S-oxides, commonly known as sulfines. This transformation is a valuable method for introducing functionality to the thiocarbonyl group and for the synthesis of novel heterocyclic compounds. The oxidation must be carried out under controlled conditions to avoid over-oxidation to the corresponding sulfone or cleavage of the C=S bond.

The mechanism of this oxidation typically involves the electrophilic attack of an oxidizing agent on the lone pair of electrons of the sulfur atom. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide. The choice of oxidant and reaction conditions can influence the selectivity of the reaction, favoring the formation of the sulfine over other oxidation products.

The stability of the resulting sulfine is often dependent on the nature of the substituents attached to the thiocarbonyl group. Aromatic and hetaryl groups, such as the furyl and thienyl moieties in this compound's thione analogue, can stabilize the sulfine through resonance. Recent research has highlighted unique sulfines like 2H-thiopyran-2-thione sulfine, which can react with hydrogen sulfide to produce other reactive sulfur species. nih.gov

| Thioketone Substrate | Oxidizing Agent | Product |

| Diaryl Thioketones | m-CPBA | Diaryl Sulfine |

| Hetaryl Thioketones | Hydrogen Peroxide | Hetaryl Sulfine |

| 2H-thiopyran-2-thione | Biological Oxidants | 2H-thiopyran-2-thione sulfine nih.gov |

The furan (B31954) ring can serve as a masked carboxyl group in organic synthesis. organic-chemistry.orgacs.org This synthetic strategy relies on the oxidative cleavage of the furan ring to unmask the carboxylic acid functionality. organic-chemistry.orgacs.orgchemicalbook.comrsc.org This transformation is particularly useful in complex molecule synthesis where the direct introduction of a carboxylic acid might interfere with other reaction steps. In a molecule such as this compound, the furan ring can be selectively cleaved to produce a carboxylate.

The oxidative cleavage of furans can be achieved using various oxidizing agents, with ozone (O₃) and ruthenium tetroxide (RuO₄) being among the most effective. The mechanism of ozonolysis involves the [3+2] cycloaddition of ozone to one of the double bonds of the furan ring to form a primary ozonide. This intermediate is unstable and rearranges to a more stable secondary ozonide, which can then be worked up under oxidative or reductive conditions to yield different products. An oxidative workup (e.g., with hydrogen peroxide) will yield the carboxylic acid.

Ruthenium tetroxide, often generated in situ from ruthenium trichloride (RuCl₃) and a co-oxidant like sodium periodate (NaIO₄), is a powerful oxidizing agent that can cleave the furan ring under mild conditions. chemicalbook.com This method is often compatible with a wide range of functional groups. chemicalbook.com

| Furan Derivative | Oxidizing System | Resulting Functional Group | Reference |

| Furfuryl Alcohols | Various | Highly functionalized heterocycles | organic-chemistry.orgacs.org |

| General Furans | O₃, then H₂O₂ | Carboxylic Acid | rsc.org |

| Various Furan-containing compounds | RuCl₃/NaIO₄ | Carboxylic Acid | chemicalbook.com |

Intramolecular Reaction Mechanisms

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone. However, certain substrates, including 2-furyl vinyl ketones, are often unreactive under traditional Brønsted or Lewis acid-catalyzed conditions. uzh.chbeilstein-journals.orgnih.gov A photochemical approach, particularly under flow conditions, has been developed to overcome this limitation. uzh.chbeilstein-journals.orgnih.gov

The photo-Nazarov reaction of 2-furyl vinyl ketones involves the irradiation of the substrate with UV light in a suitable solvent. uzh.chbeilstein-journals.org This photochemical activation promotes the electrocyclization to form a furan-fused cyclopentanone. The use of a flow reactor is advantageous as it allows for precise control over the irradiation time and temperature, leading to higher yields and cleaner reactions.

Studies have shown that solvents like acetic acid (AcOH) and hexafluoroisopropanol (HFIP) are particularly effective for this transformation. uzh.chbeilstein-journals.orgnih.gov The reaction proceeds with high efficiency, with yields ranging from 45% to 97% and typical UV exposure times of only a few minutes. uzh.chbeilstein-journals.orgnih.gov This method provides a direct route to fused heterocyclic motifs that are core structures of various biologically active natural products. uzh.chbeilstein-journals.orgnih.gov

| 2-Furyl Vinyl Ketone Substrate | Solvent | UV Exposure Time | Yield | Reference |

| General 2-Furyl Vinyl Ketone | Acetic Acid | 3.4 - 6.8 min | 86% | uzh.ch |

| General 2-Furyl Vinyl Ketone | Hexafluoroisopropanol | 3.4 - 6.8 min | Good | uzh.ch |

| Tetrahydropyridine-substituted 2-furyl ketones | Acetic Acid / HFIP | Not specified | High | uzh.chbeilstein-journals.orgnih.gov |

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides. An intramolecular version of this reaction provides a powerful tool for the construction of cyclic and heterocyclic systems, including functionalized furans. A plausible synthetic route to functionalized furans can be envisioned starting from furyl or thienyl acid chlorides.

This proposed pathway would begin with the conversion of the furyl/thienyl acid chloride into a suitable precursor for an intramolecular Wittig reaction. For instance, the acid chloride could be reacted with a phosphine-containing nucleophile to generate a phosphonium salt. Subsequent deprotonation of this salt with a base would generate the corresponding phosphorus ylide.

The key step would be the intramolecular Wittig reaction, where the nucleophilic carbon of the ylide attacks an appropriately positioned carbonyl group within the same molecule, leading to the formation of a furan ring. This approach offers a versatile strategy for the synthesis of a wide range of highly substituted and functionalized furans, which are valuable building blocks in medicinal chemistry and materials science.

| Reaction Step | Reagents | Intermediate/Product | Purpose |

| 1. Ylide Precursor Synthesis | Furyl/Thienyl Acid Chloride, Phosphine Nucleophile | Phosphonium Salt | Introduction of the phosphorus ylide moiety |

| 2. Ylide Formation | Phosphonium Salt, Base (e.g., n-BuLi) | Phosphorus Ylide | Generation of the reactive Wittig reagent |

| 3. Intramolecular Cyclization | Phosphorus Ylide | Functionalized Furan | Ring formation via intramolecular Wittig reaction |

Other Reactivity Pathways

Catalytic Hydrogenation of Ketone Moieties

The reduction of the ketone moiety in diaryl and diheteroaryl ketones such as this compound is a key transformation for producing chiral diarylmethanols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds researchgate.net. Catalytic hydrogenation and catalytic transfer hydrogenation are prominent methods for this conversion, offering high selectivity and efficiency under various conditions.

The primary goal in the hydrogenation of this compound is the selective reduction of the carbonyl group to a hydroxyl group, yielding 2-furyl(2-thienyl)methanol, while preserving the aromaticity of the furan and thiophene rings. However, a significant challenge arises from the potential for competitive hydrogenation of the furan ring, which is susceptible to reduction under certain catalytic conditions. The hydrogenation of furfural (B47365) and its derivatives has been extensively studied, revealing pathways to products like 2-methylfuran, 2-methyltetrahydrofuran, and even ring-rearranged products like cyclopentanone derivatives nih.govmdpi.com. This underscores the need for carefully selected catalysts and optimized reaction conditions to achieve chemoselectivity for the ketone group.

Various catalytic systems have been developed for the asymmetric transfer hydrogenation (ATH) and direct hydrogenation of diaryl ketones, which serve as models for substrates like this compound. These systems often employ transition metals such as Ruthenium, Cobalt, and Copper, complexed with chiral ligands to induce enantioselectivity.

Key Research Findings in Diaryl Ketone Hydrogenation:

Ruthenium-Based Catalysts: Ru-catalysts are highly effective for the asymmetric transfer hydrogenation of diheteroaryl and diaryl ketones. Using catalysts with minimal stereogenicity, a range of ketone substrates can be reduced to their corresponding alcohols in excellent yields and high enantioselectivities researchgate.net. For instance, RuPHOX-Ru catalyzed systems have provided chiral diaryl methanols in up to 99% yield and 99% enantiomeric excess (ee) researchgate.net.

Cobalt-Based Catalysts: Cobalt catalytic systems, particularly with novel ferrocene-based secondary phosphine oxide ligands, have shown high reactivity (up to 99% yield) and good to excellent enantioselectivities (up to 92% ee) in the asymmetric hydrogenation of ortho-substituted diaryl ketones nih.gov.

Magnesium Oxide: Simple, reusable catalysts like magnesium oxide (MgO) have been used for transfer hydrogenation of diaryl ketones using secondary alcohols like 2-octanol as the hydrogen donor. This method can achieve near-quantitative yields of the corresponding alcohol mdpi.com.

The choice of catalyst and conditions is critical to avoid unwanted side reactions on the furan and thiophene rings. For example, studies on furfural hydrogenation show that copper-based catalysts are often selective for the C=O bond, while nickel and palladium can promote deeper hydrogenation of the furan ring mdpi.comnih.govresearchgate.net. Therefore, a successful strategy for the selective hydrogenation of this compound would likely involve a catalyst known for mild activity towards furan ring reduction, such as certain copper or ruthenium systems, under optimized temperature and pressure.

Table 1: Comparison of Catalytic Systems for Ketone Hydrogenation

| Catalyst System | Ketone Type | Reaction Type | Key Findings |

|---|---|---|---|

| Ru-catalysts of minimal stereogenicity | Diheteroaryl & Diaryl Ketones | Asymmetric Transfer Hydrogenation | Provides access to chiral diheteroarylmethanols and benzhydrols in good to excellent yields and enantioselectivities. researchgate.net |

| Cobalt with Ferrocene-based SPO ligands | ortho-substituted Diaryl Ketones | Asymmetric Hydrogenation | High reactivities (up to 99% yield) and enantioselectivities (up to 92% ee). nih.gov |

| Magnesium Oxide (MgO) | Diaryl Ketones | Transfer Hydrogenation | Almost quantitative hydrogen transfer from 2-octanol to form benzhydrol; catalyst is cheap and reusable. mdpi.com |

| Bimetallic Cu-Pd Catalysts | Furfural (C=O and furan ring) | Catalytic Transfer Hydrogenation | Can selectively produce 2-methylfuran or 2-methyltetrahydrofuran by tuning the Pd ratio. nih.gov |

| Nickel-based Catalysts | Furfural (C=O and furan ring) | Hydrogenation | Tends to lead to deeper hydrogenation of the furan ring, producing tetrahydrofurfuryl alcohol. mdpi.com |

Challenges and Strategies in Cross-Coupling Reactions Involving Furyl and Thienyl Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. However, its application to heteroaryl compounds, particularly those involving furan and thiophene boronates, is fraught with challenges that can significantly diminish reaction efficiency and yield.

Major Challenges:

Protodeboronation: This is arguably the most significant side reaction for heteroaryl boronic acids. rsc.org The carbon-boron bond is susceptible to cleavage by protons, especially under the aqueous basic conditions typical of many Suzuki-Miyaura couplings, leading to the formation of an undesired C-H bond instead of the desired C-C bond. nih.govacs.orgreddit.com Thienyl and furyl boronic acids are notoriously unstable and prone to this pathway. rsc.orgacs.org

Catalyst Deactivation: The Lewis-basic oxygen and sulfur atoms in furyl and thienyl moieties can coordinate to the palladium catalyst center. This interaction can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle. nih.gov

Substrate Solubility: Heterocyclic compounds, including boronic acids and their derivatives, are often highly polar and can exhibit poor solubility in the nonpolar organic solvents commonly used for cross-coupling reactions, leading to heterogeneous reaction mixtures and reduced reaction rates. nih.gov

Synthesis and Stability of Boron Reagents: The synthesis of thiophene- and furan-derived boronic acids in high purity and good yield is difficult due to their inherent instability. acs.org

Strategies to Overcome Challenges:

To address these issues, several advanced strategies have been developed, primarily focusing on modifying the boron reagent to enhance its stability and control its reactivity.

Use of Stabilized Boronic Esters: Replacing unstable boronic acids with more robust boronic esters is a common and effective strategy.

MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are resistant to air, moisture, and chromatography. rsc.org They are unreactive under standard Suzuki-Miyaura conditions until a "slow release" of the corresponding boronic acid is triggered by the aqueous base, minimizing the concentration of the unstable species at any given time and thus suppressing protodeboronation. acs.orgrsc.org This has enabled the successful coupling of previously challenging substrates like 2-pyridyl and furyl MIDA boronates. rsc.org

Pinacol and Neopentyl Boronic Esters: These are also more stable than the corresponding boronic acids, though their reactivity and the precise mechanism of transmetalation can be complex. nih.gov They are widely used as late-stage coupling partners in pharmaceutical synthesis. nih.gov

DABO Boronates: These derivatives have been used in carbonylative Suzuki couplings under base-free conditions, which is advantageous for sensitive substrates. acs.org

Optimization of Reaction Conditions:

Anhydrous Conditions: Performing the reaction under anhydrous conditions can effectively shut down the protodeboronation pathway. nih.gov The use of bases like potassium trimethylsilanolate (TMSOK) in anhydrous media has been shown to enable rapid and homogeneous couplings. illinois.edu

Catalyst and Ligand Selection: The development of highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., XPhos) has been crucial. These advanced catalyst systems can accelerate the desired cross-coupling pathway, allowing it to outcompete catalyst deactivation and substrate decomposition. ntnu.no

Fine-Tuning: Each specific cross-coupling pair of a heteroaryl boronate and an aryl halide may require careful fine-tuning of the base, solvent, and temperature to maximize the yield. ntnu.no

Table 2: Advanced Boron Reagents for Heteroaryl Cross-Coupling

| Boron Reagent Type | Structure Example | Key Advantages |

|---|---|---|

| Boronic Acid | R-B(OH)₂ | Atom economical, but often unstable for heteroaryl groups. nih.gov |

| Organotrifluoroborate | R-BF₃K | Crystalline, air- and moisture-stable salts. acs.org |

| Pinacol Boronate Ester | R-B(pin) | More stable than boronic acids; widely used in synthesis. nih.gov |

| MIDA Boronate Ester | R-B(MIDA) | Exceptionally stable, crystalline solids enabling slow release of boronic acid, minimizing protodeboronation. rsc.org |

| DABO Boronate Ester | R-B(DABO) | Allows for couplings under base-free conditions. acs.org |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the atomic connectivity and electronic environment within the molecule.

The ¹H NMR spectrum of 2-Furyl(2-thienyl)methanone exhibits distinct signals for the protons on the furan (B31954) and thiophene (B33073) rings. Protons on aromatic rings typically resonate in the downfield region of the spectrum (6.0-9.5 ppm) due to the anisotropic effects of the ring currents. pdx.educhemistrysteps.com The specific chemical shifts are influenced by the electronegativity of the heteroatoms (oxygen in furan, sulfur in thiophene) and their position relative to the carbonyl group.

The protons on the furan ring are expected to show characteristic coupling patterns. For a 2-substituted furan ring, the proton at position 5 (H-5') typically appears as a doublet of doublets, coupling to the protons at positions 3 (H-3') and 4 (H-4'). Similarly, the protons at positions 3 and 4 will also appear as multiplets due to mutual coupling and coupling with H-5'.

The thiophene ring protons also display characteristic splitting patterns. In a 2-substituted thiophene, the proton at position 5 (H-5) will typically be a doublet of doublets, coupling to H-3 and H-4. The protons at H-3 and H-4 will also show couplings to each other and to H-5. The coupling constants (J values) are crucial for assigning the specific protons, with typical values for ortho, meta, and para couplings in aromatic systems.

| Proton | Ring | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| H-3 | Thiophene | ~7.2-7.8 | dd | J(H3-H4), J(H3-H5) |

| H-4 | Thiophene | ~7.0-7.5 | t | J(H4-H3), J(H4-H5) |

| H-5 | Thiophene | ~7.6-8.0 | dd | J(H5-H4), J(H5-H3) |

| H-3' | Furan | ~6.5-7.0 | dd | J(H3'-H4'), J(H3'-H5') |

| H-4' | Furan | ~6.3-6.8 | t | J(H4'-H3'), J(H4'-H5') |

| H-5' | Furan | ~7.5-7.9 | dd | J(H5'-H4'), J(H5'-H3') |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is highly deshielded and typically appears in the range of 180-220 ppm. libretexts.org In this compound, the carbonyl carbon signal is expected to be a singlet and its exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent furan and thiophene rings.

The aromatic carbons of the furan and thiophene rings will resonate in the region of 110-160 ppm. oregonstate.edu The carbons directly attached to the heteroatoms (C-2, C-5 of thiophene; C-2', C-5' of furan) are generally found at lower field (higher ppm) compared to the other ring carbons due to the electronegativity of sulfur and oxygen. The carbon attached to the carbonyl group (C-2 of thiophene and C-2' of furan) will be further deshielded.

| Carbon | Ring/Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=O | Carbonyl | ~180-190 |

| C-2 | Thiophene | ~140-150 |

| C-3 | Thiophene | ~125-135 |

| C-4 | Thiophene | ~125-135 |

| C-5 | Thiophene | ~130-140 |

| C-2' | Furan | ~150-160 |

| C-3' | Furan | ~110-120 |

| C-4' | Furan | ~110-120 |

| C-5' | Furan | ~145-155 |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, this could lead to the formation of furylcarbonyl and thienylcarbonyl cations, as well as furyl and thienyl cations. The relative abundance of these fragment ions provides clues about the relative stability of the furan and thiophene rings and their respective acylium ions.

Possible fragmentation pathways include:

α-cleavage: Loss of the furyl radical to form the thienylcarbonyl cation, or loss of the thienyl radical to form the furylcarbonyl cation.

Loss of CO: Subsequent loss of a carbon monoxide molecule from the acylium ions is a common fragmentation pathway for ketones and aldehydes. miamioh.edu

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| [M]⁺ | Molecular Ion | C₉H₆OS₂ |

| [M - C₄H₃O]⁺ | Thienylcarbonyl cation | C₅H₃OS⁺ |

| [M - C₄H₃S]⁺ | Furylcarbonyl cation | C₅H₃O₂⁺ |

| [C₄H₃S]⁺ | Thienyl cation | C₄H₃S⁺ |

| [C₄H₃O]⁺ | Furyl cation | C₄H₃O⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds to vibrate. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group and the aromatic rings.

The most prominent peak in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band is influenced by conjugation with the aromatic rings. The spectrum will also display C-H stretching vibrations for the aromatic protons, usually above 3000 cm⁻¹, and C=C stretching vibrations for the furan and thiophene rings in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring and the C-S stretching of the thiophene ring will also give rise to characteristic bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | ~3100-3000 | Medium |

| C=O stretch | Ketone | ~1650-1630 | Strong |

| C=C stretch | Aromatic Rings | ~1600-1400 | Medium-Strong |

| C-O-C stretch | Furan | ~1250-1050 | Medium |

| C-S stretch | Thiophene | ~800-600 | Medium |

Application of X-ray Crystallography for Conformational Analysis of Related Ketones

While a specific X-ray crystal structure for this compound may not be readily available, the conformational analysis of structurally related ketones provides valuable insights. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov Studies on similar diaryl ketones, particularly those containing furan and thiophene rings, can reveal information about the preferred rotational conformations (syn or anti) of the rings relative to the carbonyl group. olemiss.edu

Computational and Theoretical Investigations of 2 Furyl 2 Thienyl Methanone

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Relative Energies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. For 2-Furyl(2-thienyl)methanone, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Furthermore, DFT can be used to explore different possible conformations of the molecule. The furan (B31954) and thiophene (B33073) rings can rotate relative to the central carbonyl group, leading to various rotational isomers (rotamers). DFT calculations would allow for the determination of the relative energies of these conformers, identifying the most energetically favorable orientations. This information is crucial for understanding the molecule's behavior in different environments.

While specific data for this compound is unavailable, studies on similar heterocyclic ketones often report optimized bond lengths, bond angles, and dihedral angles, which are compared with experimental data where possible.

Validation of DFT Predictions through Ab Initio Methods (e.g., Coupled-Cluster Theory)

To ensure the reliability of DFT results, they are often validated using higher-level, more computationally intensive ab initio methods. Coupled-Cluster (CC) theory, particularly the "gold standard" CCSD(T) method, provides highly accurate energies and properties for small to medium-sized molecules.

For this compound, coupled-cluster calculations would serve as a benchmark to assess the performance of different DFT functionals. This comparison is vital for confirming that the chosen DFT method provides a realistic description of the molecule's electronic structure and energetics. Discrepancies between DFT and coupled-cluster results can highlight the limitations of the chosen DFT functional for a particular system.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the energy landscape of a reaction, chemists can understand how reactants are transformed into products, identify transient species, and predict the feasibility of a reaction.

Mapping Potential Energy Surfaces for Related Carbene Intermediates

Carbenes are highly reactive intermediates that can be involved in various organic transformations. Computational studies on reactions involving furan and thiophene derivatives have explored the potential energy surfaces (PES) for the formation and subsequent reactions of carbene intermediates. A PES is a multi-dimensional surface that represents the energy of a chemical system as a function of its geometry.

For reactions involving this compound that might proceed through carbene intermediates, computational mapping of the PES would be essential. This would involve locating the transition states and intermediates along the reaction pathway, providing insights into the reaction's kinetics and mechanism.

Predicting Thermodynamic Feasibility of Synthetic Routes via Computational Means

Computational chemistry can be used to predict the thermodynamic feasibility of a proposed synthetic route. By calculating the change in Gibbs free energy (ΔG) for a reaction, it is possible to determine whether the reaction is likely to proceed spontaneously. A negative ΔG indicates a thermodynamically favorable process.

Identification and Characterization of Transition States and Intermediates

A key aspect of understanding a reaction mechanism is the identification and characterization of transition states and intermediates. Transition states are high-energy structures that represent the energy barrier that must be overcome for a reaction to occur. Intermediates are transient species that are formed and consumed during the course of a reaction.

For any proposed reaction of this compound, computational methods would be used to locate the geometry of the transition states and intermediates. Frequency calculations are then performed to characterize these structures. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Intermediates are characterized by having all real frequencies, indicating that they are stable species residing in a local energy minimum on the potential energy surface.

Molecular Orbital (MO) Treatment for Understanding Electronic Interactions

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. By calculating the energies and shapes of the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain significant insights into a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For molecules containing π-conjugated systems like the furan and thiophene rings in this compound, the frontier orbitals are typically π-orbitals. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, which can influence its reactivity and optical properties.

Theoretical studies on related thiophene and furan derivatives often employ Density Functional Theory (DFT) to model their electronic structures. These studies reveal that the distribution of the HOMO and LUMO across the molecule is not uniform. In many thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring, indicating it is a primary site for electrophilic attack. Conversely, the LUMO may be distributed across the entire π-system, including the carbonyl bridge and the adjacent heterocyclic ring. The specific energies and localizations of these orbitals in this compound would dictate its charge transfer characteristics and participation in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for Thiophene-Based Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene Sulfonamide Derivative 1 | - | - | 4.65 |

| Thiophene Sulfonamide Derivative 2 | - | - | 3.44 |

Note: This table presents data from computational studies on various thiophene sulfonamide derivatives to illustrate the typical range of HOMO-LUMO energy gaps observed in related compounds. Specific values for this compound are not available in the cited literature.

Analysis of Solvent and Heteroatom Effects on Intrinsic Molecular Properties

The intrinsic molecular properties of a compound can be significantly influenced by its surrounding environment, particularly the solvent. The phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent is known as solvatochromism. Such shifts in the UV-Visible absorption spectra can provide valuable information about the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For polar molecules like this compound, an increase in solvent polarity often leads to a stabilization of both the ground and excited states, but not necessarily to the same extent. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a red shift (bathochromic shift) of the absorption maximum to a longer wavelength. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) to a shorter wavelength will be observed. Studies on various thienyl-containing dyes have demonstrated their solvatochromic behavior, where changes in solvent polarity lead to noticeable shifts in their absorption maxima. researchgate.netnih.gov

The presence of different heteroatoms, such as oxygen in the furan ring and sulfur in the thiophene ring, also plays a crucial role in determining the molecule's electronic properties. Sulfur is generally less electronegative and has available d-orbitals, which can lead to different electronic delocalization and aromaticity compared to the furan ring. This difference in heteroatoms affects the electron density distribution across the molecule, influencing its dipole moment, polarizability, and the energies of its molecular orbitals. Computational methods like DFT can be used to quantify these effects by modeling the molecule in the presence of different solvent continua or by systematically replacing one heteroatom with another and analyzing the resulting changes in electronic structure.

Advanced Applications in Materials Science

Strategic Integration in the Development of Conductive Polymers and Organic Light-Emitting Diodes (OLEDs)

The development of high-performance conductive polymers and OLEDs relies on the design of novel organic molecules that can be easily polymerized and exhibit desirable electronic and photophysical properties. 2-Furyl(2-thienyl)methanone serves as a promising precursor for the synthesis of such materials due to the presence of the furan (B31954) and thiophene (B33073) moieties. Thiophene-based polymers, in particular, are well-established as effective organic semiconductors. chim.it

The strategic integration of this compound into polymeric structures can be achieved through various polymerization techniques that leverage the reactivity of the furan and thiophene rings. One such method is electrochemical polymerization, where the direct anodic oxidation of the monomer can lead to the formation of a conductive polymer film. researchgate.net For instance, the related compound 2-(thiophen-2-yl)furan has been successfully electropolymerized to create a hybrid poly(2-(thiophen-2-yl)furan) (PTFu) material. researchgate.net This polymer exhibited favorable electrochemical capacitance properties, indicating its potential for use in energy storage applications. researchgate.net A similar approach could be envisioned for this compound, where the resulting polymer would feature a unique combination of furan and thiophene units along its backbone.

In the context of OLEDs, the building blocks derived from furan and thiophene are considered privileged functional π-systems. chim.it These systems are crucial for the charge transport and emissive layers within an OLED device. The combination of an electron-rich furan ring and a slightly more electron-rich thiophene ring, connected by an electron-withdrawing carbonyl group, can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier molecular orbitals is a critical aspect in the design of efficient OLED materials, as it governs the injection and transport of charge carriers (holes and electrons) and influences the color of the emitted light.

Engineering Functional π-Systems for Tuned Luminescence Properties

The design of functional π-systems with specific luminescence properties is a cornerstone of modern materials science, with applications ranging from bio-imaging to solid-state lighting. The core structure of this compound provides a versatile scaffold for the engineering of such systems. The extended π-conjugation across the furan, carbonyl, and thiophene units can be further manipulated through chemical reactions to create larger, more complex chromophores.

One effective strategy for extending the π-conjugation and tuning the luminescence properties is through photocyclodehydrogenation. rsc.org This photochemical reaction can be used to create fused aromatic systems from stilbene-like precursors. For example, 1-(2-furyl)-2-(2-thienyl)-ethylene, a compound structurally related to this compound, undergoes photocyclodehydrogenation to yield thieno[3,2-e]-benzofuran, a more rigid and planar molecule with distinct photophysical properties. rsc.org Similar intramolecular cyclization strategies could potentially be applied to derivatives of this compound to generate novel fused heterocyclic systems with tailored emission wavelengths and quantum yields.

The luminescence of materials derived from this compound can also be influenced by the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov The carbonyl oxygen and the heteroatoms in the furan and thiophene rings can act as coordination sites for metal ions. The ligation of the organic molecule to a metal center can enhance its rigidity and reduce non-radiative decay pathways, leading to an increase in luminescence intensity. nih.gov The choice of the metal ion and the coordination geometry can further influence the emission properties of the resulting material.

Pathways to Polymeric Materials with Tailored Photophysical Attributes via Heterocycle Oxidation

The oxidation of the furan and thiophene rings in this compound presents a viable pathway to the synthesis of polymeric materials with tailored photophysical attributes. As previously mentioned, electrochemical oxidation is a powerful technique for generating conductive polymers from heterocyclic monomers. researchgate.net The oxidation onset potential of the monomer is a key parameter in this process. For example, 2-(thiophen-2-yl)furan has an oxidation onset potential of 0.90 V, which is lower than that of thiophene (1.47 V) and furan (1.28 V), indicating that the combination of the two heterocycles facilitates the oxidation process. researchgate.net This suggests that this compound could also be readily polymerized through this method.

The properties of the resulting polymer can be further tuned by controlling the polymerization conditions, such as the solvent, electrolyte, and applied potential. These parameters can influence the morphology, molecular weight, and degree of cross-linking of the polymer, all of which have a significant impact on its photophysical and electronic properties. The incorporation of the carbonyl group from the this compound monomer would introduce a regular structural feature into the polymer backbone, which could influence its planarity and intermolecular interactions, thereby affecting its charge transport and luminescent characteristics.

The table below summarizes the oxidation onset potentials of relevant heterocyclic compounds, highlighting the potential for the electrochemical polymerization of furan and thiophene-containing monomers.

| Compound | Oxidation Onset Potential (V) |

| 2-(thiophen-2-yl)furan | 0.90 researchgate.net |

| Furan | 1.28 researchgate.net |

| Thiophene | 1.47 researchgate.net |

This table is for illustrative purposes and the oxidation onset potential of this compound would need to be experimentally determined.

Design Principles for Novel Tailor-Made Luminescent Molecules

The design of novel tailor-made luminescent molecules requires a deep understanding of the relationship between molecular structure and photophysical properties. This compound serves as an excellent starting point for the application of these design principles. The key is to strategically modify its core structure to achieve desired emission colors, quantum yields, and environmental sensitivities.

One of the fundamental principles in the design of luminescent molecules is the concept of creating a "push-pull" system. This involves attaching electron-donating (push) and electron-withdrawing (pull) groups to a conjugated π-system. In this compound, the furan and thiophene rings can be considered as electron-donating components, while the carbonyl group acts as an electron-withdrawing component. The efficiency of this intramolecular charge transfer (ICT) can be enhanced by introducing stronger donor groups on the heterocyclic rings or by modifying the carbonyl group. This tuning of the ICT character is a powerful tool for shifting the emission wavelength of the molecule. chim.it

Furthermore, the versatility of furan and thiophene chemistry allows for the introduction of various functional groups at different positions on the rings. This provides a high degree of control over the steric and electronic properties of the molecule. For example, bulky substituents can be introduced to prevent π-stacking in the solid state, which can lead to aggregation-caused quenching of luminescence. Conversely, planarization of the molecule through cyclization reactions can enhance conjugation and lead to red-shifted emission. chim.it

The development of multicomponent reactions offers a powerful strategy for the diversity-oriented synthesis of complex heterocyclic chromophores from simple building blocks. chim.it Functionalized alkynes, for example, can be used in a series of reactions to construct highly substituted furans and pyrroles. clockss.org By analogy, this compound could be used as a key building block in such multicomponent strategies to generate libraries of novel luminescent compounds with diverse photophysical properties.

Applications in Medicinal Chemistry Research

Role as a Precursor in the Rational Synthesis of Complex Bioactive Molecules

2-Furyl(2-thienyl)methanone serves as a foundational building block, or precursor, for the rational synthesis of more complex molecules with potential therapeutic applications. The furan (B31954) and thiophene (B33073) moieties are recognized as valuable subunits in pharmaceutical chemistry, and their combination within a single, relatively simple molecule provides a versatile starting point for chemical elaboration. nih.govshareok.org Medicinal chemists can strategically modify the ketone or the heterocyclic rings to construct a library of derivatives. This approach is central to creating compounds like substituted pyridine (B92270) derivatives, which have been investigated for their potent biological activities. The synthesis of these complex molecules often begins with a chalcone-like condensation reaction involving the precursor ketone, demonstrating its pivotal role in generating structurally diverse and biologically active compounds.

Design and Optimization of Novel Therapeutic Scaffolds

A "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The this compound structure acts as a novel therapeutic scaffold, providing a rigid framework that can be systematically modified to optimize interactions with a specific biological target. The furan and thiophene rings are key components of numerous compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijabbr.compharmatutor.org By using this core structure, researchers can design and optimize new drug candidates. For instance, the scaffold can be elaborated into more complex systems, such as the 2-thienyl-4-furyl-6-aryl pyridine skeleton, to explore new therapeutic avenues. researchgate.net This process allows for the fine-tuning of a compound's properties to enhance efficacy and selectivity for its intended target.

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies have been crucial in identifying the structural features responsible for their therapeutic effects. These investigations typically involve synthesizing a series of related compounds and evaluating how specific changes—such as the position or nature of substituents on the aryl, furyl, or thienyl rings—impact their biological potency.

The furan and thiophene rings are not merely passive structural components; they actively contribute to the biological profile of the derivative molecules. nih.gov SAR studies have revealed that the type and position of these heterocycles significantly influence activity. For example, in the context of 2,4,6-trisubstituted pyridine derivatives, the specific arrangement of the furyl and thienyl groups is critical. Research has shown that compounds containing a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety play an important role in conferring topoisomerase II inhibition. nih.gov Similarly, derivatives with a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) structure have demonstrated significant cytotoxicity against cancer cell lines. merckmillipore.com These findings highlight that even subtle changes, such as moving the thiophene substituent from the 2-position to the 3-position, can have a profound impact on the molecule's biological action. nih.gov

A significant area of research has focused on pyridine derivatives synthesized from this compound analogs as inhibitors of topoisomerases. nih.govmerckmillipore.com Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov By creating a library of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives, researchers have successfully identified compounds with significant inhibitory activity against both topoisomerase I and topoisomerase II. nih.govmerckmillipore.com

Several pyridine derivatives incorporating the furyl and thienyl substructures have been evaluated for their ability to inhibit topoisomerase I. While many compounds in the studied series showed more pronounced activity against topoisomerase II, some exhibited notable inhibition of topoisomerase I at a concentration of 100 µM. nih.govmerckmillipore.com Specifically, compounds featuring a 2-(thiophen-2-yl) moiety alongside various substituted aryl groups at the 6-position of the pyridine ring were identified as having significant inhibitory effects. merckmillipore.com

Table 1: Topoisomerase I Inhibitory Activity of Selected 2-Thienyl-4-furyl-6-aryl Pyridine Derivatives Data extracted from a study by Thapa et al. (2010) merckmillipore.com

| Compound ID | 6-Aryl Substituent | 2-Thienyl Moiety | 4-Furyl Moiety | % Inhibition at 100 µM |

| 10 | 4-Chlorophenyl | 5-Chloro-2-thienyl | 3-Furyl | 55.4 |

| 11 | 4-Fluorophenyl | 5-Chloro-2-thienyl | 3-Furyl | 50.2 |

The exploration of these pyridine derivatives has yielded more significant results in the context of topoisomerase II inhibition. A considerable number of the synthesized compounds demonstrated moderate to significant inhibitory activity. nih.govmerckmillipore.com The structure-activity relationship studies revealed that the nature and position of substituents on the heterocyclic and aryl rings were critical for this activity. Notably, the presence of a chlorine atom on the furan ring, combined with a thiophen-3-yl moiety, was shown to be a key factor for potent topoisomerase II inhibition. nih.gov

Table 2: Topoisomerase II Inhibitory Activity of Selected 2-Thienyl-4-furyl-6-aryl Pyridine Derivatives Data extracted from studies by Lee et al. (2010) and Thapa et al. (2010) nih.govmerckmillipore.com

| Compound ID | 6-Aryl Substituent | 2-Thienyl Moiety | 4-Furyl Moiety | % Inhibition at 100 µM |

| 20 | Phenyl | 2-Thienyl | 5-Chloro-2-furyl | 72.3 |

| 21 | 4-Methylphenyl | 2-Thienyl | 5-Chloro-2-furyl | 75.4 |

| 22 | 4-Chlorophenyl | 2-Thienyl | 5-Chloro-2-furyl | 70.2 |

| 25 | Phenyl | 3-Thienyl | 5-Chloro-2-furyl | 80.1 |

| 26 | 4-Methylphenyl | 3-Thienyl | 5-Chloro-2-furyl | 82.3 |

| 27 | 4-Chlorophenyl | 3-Thienyl | 5-Chloro-2-furyl | 85.7 |

Exploration of Pyridine Derivatives with Furyl and Thienyl Substructures as Topoisomerase Inhibitors

Synthesis and Potential Biological Activity of 2-Pyrazoline (B94618) Derivatives Bearing Furyl and Thienyl Groups

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-documented for their broad spectrum of pharmacological activities. The synthesis of 2-pyrazoline derivatives often begins with chalcones (1,3-diaryl-2-propen-1-ones), which can be prepared through the condensation of an aryl ketone with an aryl aldehyde. In this context, chalcone (B49325) analogues incorporating furan and thiophene rings are key intermediates.

The general synthetic route involves the cyclocondensation reaction of these furyl and thienyl-containing chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine. pastic.gov.pk This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. The interaction of 2-thienyl or 2-furyl chalcone analogues with hydrazine and substituted hydrazines yields 3,5-disubstituted and 1,3,5-trisubstituted-2-pyrazolines, respectively. pastic.gov.pk

Another synthetic approach involves the reaction of furan-2-yl methyl(sulfanyl) acetic acid hydrazide with chalcone dibromides to produce a series of pyrazoline derivatives. annalsofrscb.roresearchgate.net This method has been shown to be an effective pathway for the cyclization needed to form the pyrazoline ring. researchgate.net

The biological evaluation of these synthesized pyrazolines has revealed significant antimicrobial properties. Preliminary testing of various derivatives has demonstrated activity against pathogenic microorganisms. pastic.gov.pk For instance, specific compounds have shown notable efficacy against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. pastic.gov.pk Studies on pyrazoline derivatives synthesized from furan-2-ylmethanethiol have also confirmed antibacterial and antifungal activities, with some compounds exhibiting very promising results. annalsofrscb.roresearchgate.net

The biological activity is often linked to the specific substituents on the pyrazoline ring. The presence of the furan and thiophene moieties is considered crucial for their pharmacological effects. The electron-rich nature of these heterocyclic systems plays an important role in their interaction with biological targets.

Table 1: Examples of Biologically Active 2-Pyrazoline Derivatives

| Compound Name | Target Organism | Observed Activity |

|---|---|---|

| 1-(2,4-dinitrophenyl)-3-(2-thienyl)-5-[2-(5-methyl)furyl]-2-pyrazoline | Staphylococcus aureus | Active |

Exploration in Other Promising Biological Activity Areas (e.g., Antimicrobial, Anti-inflammatory, Antioxidant Properties)

Beyond the development of pyrazolines, the core structure of furan and thiophene-containing compounds has been explored for other significant biological activities.

Antimicrobial Properties: Derivatives incorporating furan and thiophene rings have been extensively studied for their antimicrobial potential. For example, novel 5-(2-thienyl)-1,2,4-triazoles and related oxadiazoles (B1248032) have been synthesized and tested. nih.gov Structure-activity relationship studies revealed that certain N,N'-disubstituted thiourea (B124793) derivatives and their cyclized triazolothiadiazole analogues showed activity against Gram-positive bacteria. nih.gov Similarly, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have demonstrated moderate antimicrobial activity against a panel of clinically relevant bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua

Furthermore, 2(5H)-furanone derivatives have emerged as potent antimicrobial and anti-biofilm agents, particularly against S. aureus. nih.govfrontiersin.org These compounds can repress the growth of bacteria and prevent the formation of biofilms, which are communities of microorganisms that exhibit increased resistance to conventional antibiotics. mdpi.com Some furanone derivatives have also shown the ability to enhance the efficacy of existing antibiotics. nih.govfrontiersin.org

Anti-inflammatory Properties: The anti-inflammatory potential of furan-containing compounds has been a subject of significant research. A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their ability to inhibit inflammatory responses in human neutrophils. nih.gov Several of these compounds demonstrated potent inhibition of the release of pro-inflammatory enzymes like β-glucuronidase and lysozyme. nih.gov Specifically, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was identified as a powerful inhibitor of TNF-α formation, a key cytokine in the inflammatory cascade. nih.gov Other research has focused on novel furanone derivatives that exhibit anti-inflammatory effects through the dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical targets in inflammation pathways. researchgate.net

Antioxidant Properties: Furan and its derivatives are recognized for their antioxidant capabilities, which are largely attributed to the furan ring's ability to participate in electron and hydrogen atom transfer to neutralize free radicals. researchgate.net Studies on 2-substituted furan derivatives have shown that specific structural features can enhance this activity. For instance, 2-(p-hydroxy phenyl styryl)-furan was found to have good antioxidant properties, with a bond dissociation energy comparable to that of vitamin E. researchgate.net The hydroxymethyl group in compounds like 2-furanmethanol also contributes to antioxidant effects by providing a site for hydrogen donation. researchgate.net The development of various substituted furan derivatives continues to be an active area of research, with many compounds showing promise as potent antioxidant agents. utripoli.edu.ly

Table 2: Summary of Investigated Biological Activities for Furan/Thiophene Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Antimicrobial | 5-(2-Thienyl)-1,2,4-triazoles | High activity against Gram-positive bacteria. nih.gov |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiols | Moderate activity against S. aureus, E. coli, P. aeruginosa. zsmu.edu.ua | |

| 2(5H)-Furanones | Potent activity against S. aureus biofilms. frontiersin.org | |

| Anti-inflammatory | 2-(Furan-2-yl)-4-phenoxyquinolines | Inhibition of β-glucuronidase, lysozyme, and TNF-α. nih.gov |

| Furanones | Dual inhibition of COX-2 and LOX enzymes. researchgate.net |

| Antioxidant | 2-Substituted Furans | Neutralization of free radicals via electron/hydrogen transfer. researchgate.net |

Catalytic Applications and Coordination Chemistry

Investigation of Metal Complex Formation with 2-Furyl(2-thienyl)methanone Analogues

The coordination chemistry of ligands containing furan (B31954) and thiophene (B33073) moieties is diverse, with several possible modes of interaction with metal centers. Furan typically coordinates in an η¹(C) fashion, although η²(C=C) coordination is also known and can lead to a variety of derivatized furan compounds. researchgate.net Thiophene ligands exhibit a wider range of coordination modes, including η⁵-complexes, which can be reduced to η⁴-species. researchgate.net The nucleophilicity of the sulfur atom in thiophene is enhanced in these complexes, making it a versatile component in organometallic chemistry. researchgate.net

Analogues of this compound, such as those containing acetylthiophene and thenoylhydrazone functionalities, have been shown to form stable complexes with a range of transition metals. For instance, 2-acetylthiophene-2-thenoylhydrazone acts as a multidentate ligand in complexes with oxovanadium(IV), manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). ias.ac.in In these complexes, coordination often occurs through the azomethine nitrogen and the thiolate sulfur, forming a stable five-membered chelate ring.

Similarly, mixed ligand complexes of 2-thiophene carboxylic acid with metals such as Mn(II), Co(II), Cu(II), and Cd(II) have been synthesized and structurally characterized. In these complexes, the thiophene-2-carboxylate ligand acts in a monoanionic monodentate manner, bonding to the metal ion via its carboxylate oxygen. researchgate.net The geometry around the metal centers in these complexes can vary, with octahedral and square-planar configurations being observed. researchgate.net These studies on analogous compounds provide a foundational understanding of the potential coordination behavior of this compound, suggesting that it can act as a versatile ligand, coordinating through the carbonyl oxygen and potentially involving the heteroatoms of the furan and thiophene rings.

Role of the Compound in Transition-Metal Catalyzed Processes

Ketones, particularly those with aromatic or heterocyclic substituents, are important substrates in a variety of transition-metal catalyzed reactions. These reactions often involve the activation of the ketone, typically through the formation of an enolate or an enamine intermediate, which can then participate in cross-coupling or other bond-forming reactions.

Nickel(II)-catalyzed asymmetric reactions have emerged as powerful tools for the synthesis of chiral molecules, including α-aryl ketones. semanticscholar.orgnih.gov These reactions often employ chiral ligands to induce enantioselectivity. The performance of a ketone substrate in these reactions is influenced by its electronic and steric properties. For instance, in the nickel-catalyzed asymmetric α-arylation of ketone enolates, the nature of the aryl group on the ketone can significantly impact the yield and enantioselectivity of the reaction.

While specific studies on the performance of this compound in Ni(II)-catalyzed asymmetric reactions are not extensively documented, the behavior of other aryl ketones provides valuable insights. For example, the Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons has been shown to be a viable method for the synthesis of chiral tertiary alcohols. nih.gov In these reactions, the Ni(II) complex can act as a Lewis acid to activate the ketone and create a chiral environment. nih.gov Given the presence of two distinct heteroaromatic rings, this compound would be expected to exhibit unique reactivity in such systems, potentially influencing the stereochemical outcome of the reaction. The electron-rich nature of the furan and thiophene rings could affect the stability of the key intermediates in the catalytic cycle.

The table below summarizes the results of a Nickel(II)-catalyzed asymmetric arylation of various aryl ketones, illustrating the impact of the ketone's structure on the reaction's efficiency.

| Aryl Ketone Substrate | Aryl Halide | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-methyl-1-tetralone | 4-bromobenzonitrile | 95 | 98 |

| 2-methyl-1-tetralone | Iodobenzene | 97 | 92 |

| 2-methyl-1-tetralone | 4-chlorotoluene | 85 | 91 |

| 2-propyl-1-tetralone | 4-bromobenzonitrile | 90 | 76 |

This table is generated based on data for analogous aryl ketones to illustrate the potential performance in Ni(II)-catalyzed asymmetric reactions.

Ruthenium/amine cooperative catalysis has been effectively utilized in the cross-coupling of ketones with organoboron compounds. acs.orgacs.org In this methodology, the ketone acts as an alkenyl electrophile after in-situ generation of an enamine with a secondary amine like pyrrolidine. acs.orgacs.org A directing group, often a pyridine (B92270) ring attached to the ketone, is crucial for the subsequent cleavage of the alkenyl C–N bond by the ruthenium catalyst, facilitating the cross-coupling reaction. acs.org

The electronic properties of the ketone substrate are critical for the success of this transformation. While ketones with electron-withdrawing groups have been shown to be suitable substrates, the reaction is also tolerant of various functional groups. acs.org The use of 2-furyl and 2-thienyl moieties in related ruthenium-catalyzed reactions has been explored. For example, in ruthenium-catalyzed direct C-H amidation of arenes, ketones with weakly coordinating groups can be successfully amidated. ibs.re.kr

In the context of ruthenium-catalyzed cross-coupling, the furan and thiophene rings of this compound could influence the reaction in several ways. Their electron-rich character might affect the rate of enamine formation and the subsequent C-N bond cleavage. Furthermore, the potential for these heterocyclic rings to coordinate to the ruthenium center could either enhance or inhibit the catalytic activity.

The following table presents data from a study on ruthenium-catalyzed cross-coupling of various ketones with organoboronates, highlighting the substrate scope.

| Ketone Substrate | Organoboronate | Amine Additive | Yield (%) |

| 2-acetylpyridine | Phenylboronic acid pinacol ester | Pyrrolidine | 85 |

| 3-acetylpyridine | Phenylboronic acid pinacol ester | Pyrrolidine | 78 |

| 2-propionylpyridine | Phenylboronic acid pinacol ester | Pyrrolidine | 82 |

| 2-acetylpyridine | 4-methoxyphenylboronic acid pinacol ester | Isoindoline | 90 |

This table is based on data for analogous pyridine-containing ketones to demonstrate the principles of Ru/Amine catalyzed cross-coupling.

Addressing Catalytic Limitations and Strategies for Process Optimization

Despite the versatility of transition-metal catalyzed cross-coupling reactions involving ketones, several limitations can arise. These include issues with substrate scope, catalyst deactivation, and the need for high catalyst loadings or harsh reaction conditions. nih.gov For heterocyclic ketones like this compound, specific challenges may emerge due to the potential for the heteroatoms to coordinate to the metal center and inhibit catalysis, a phenomenon known as catalyst poisoning. uobaghdad.edu.iq

Strategies for optimizing these catalytic processes often focus on the rational design of ligands and the careful selection of reaction parameters. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich phosphine ligands can improve catalyst activity and stability, enabling the coupling of a wider range of substrates, including those with heterocyclic moieties. nih.gov

Future Research Directions and Emerging Academic Avenues

Identification and Development of Novel Synthetic Pathways

The future synthesis of 2-Furyl(2-thienyl)methanone and its derivatives is geared towards improving efficiency, sustainability, and molecular diversity. Current synthetic strategies often rely on classical acylation or cross-coupling reactions, which can have limitations regarding substrate scope and environmental impact. Future research will likely focus on overcoming these challenges through several key avenues.

One promising direction is the advancement of metal-catalyzed cross-coupling reactions . Techniques such as Suzuki-Miyaura, Negishi, and direct arylation polymerizations, which are already established for creating polymers from furan (B31954) and thiophene (B33073) monomers, could be adapted for the modular synthesis of this compound derivatives. nih.govnih.gov These methods offer high regioselectivity and can accommodate a wide range of functional groups, allowing for the creation of diverse chemical libraries for screening. nih.gov Another area of focus is the development of greener synthetic methodologies . This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For instance, methods that reduce waste and avoid the production of corrosive byproducts like hydrogen chloride are highly desirable. google.com Research into one-pot synthesis and multicomponent reactions, which enhance efficiency by reducing the number of synthetic steps, will also be crucial. nih.gov

Furthermore, leveraging biomass-derived starting materials, such as furfural (B47365), presents a sustainable approach to synthesizing the furan component of the target molecule. nih.gov Integrating these bio-based feedstocks into synthetic pathways that are both efficient and environmentally friendly represents a significant goal for future chemical synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Metal-Catalyzed Cross-Coupling | High regioselectivity, broad functional group tolerance, modularity. nih.gov | Adapting established polymerization techniques for discrete molecule synthesis; discovering novel catalyst systems. |

| Green Chemistry Approaches | Reduced waste, lower environmental impact, improved safety. google.com | Solvent-free reactions, use of non-toxic catalysts, one-pot procedures. nih.govgoogle.com |

| Biomass-Derived Feedstocks | Sustainability, use of renewable resources. nih.gov | Efficient conversion of furfural and its derivatives into key synthetic intermediates. nih.gov |

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating the design and discovery process. For this compound, advanced computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential applications. Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to investigate the molecule's fundamental properties. mdpi.com

Future research will likely utilize these models to: